

The Historical Trajectory of Senna in Herbal Medicine: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

Senna, derived from the leaves and pods of plants belonging to the genus **Senna**, has a rich and well-documented history in traditional and herbal medicine, primarily recognized for its potent laxative properties. This technical guide provides an in-depth historical perspective on the use of **Senna**, tracing its origins from ancient medicinal practices to its integration into modern pharmacopoeias. The document elucidates the botanical characteristics, geographical distribution, and the evolution of its therapeutic applications. Furthermore, it presents a comprehensive overview of the pharmacognosy of **Senna**, detailing the chemical composition with a focus on the active constituents, the sennosides. This guide also includes a review of the pharmacological data, detailed experimental protocols for extraction and quantification of active compounds, and an exploration of the molecular mechanisms of action, including relevant signaling pathways.

Historical Perspective and Traditional Use

The medicinal use of **Senna** dates back thousands of years, with its earliest documented applications found in ancient civilizations.

 Ancient Egyptian Medicine: The use of Senna as a cathartic is believed to have originated in ancient Egypt. Residues of Senna have been discovered in pottery jars from the Naqada III period, dating to approximately 3150 BCE[1]. The Ebers Papyrus, one of the oldest and most



important medical papyri of ancient Egypt, dating to around 1550 BCE, also documents the use of **Senna** for its laxative effects[2].

- Arabian and Islamic Medicine: Arabian physicians are credited with the formal introduction of Senna into clinical practice during the 9th century AD[1][3][4]. The name "senna" itself is derived from the Arabic word "sana". Arabian and Persian physicians utilized Senna to treat a variety of ailments beyond constipation, including melancholy, fever, and epilepsy, under the belief that purging the body of certain humors would restore health.
- Introduction to Europe: Through the influence of Arabian medicine, Senna was introduced to
 Europe, where it became a staple in apothecaries and was included in numerous
 pharmacopoeias. By the 15th and 16th centuries, Alexandrian senna was a well-established
 medicinal herb across the continent.
- Traditional Chinese and Ayurvedic Medicine: Senna also found its place in other traditional medicinal systems. In Traditional Chinese Medicine (TCM), it was used to clear "heat" from the liver and for its purgative actions. In Ayurvedic medicine, practiced in India, Senna was employed as a remedy for a wide range of conditions including skin diseases, jaundice, and bronchitis, in addition to its primary use as a laxative.
- Traditional Preparations: Historically, Senna has been prepared in various forms. The most
 common method of administration was as an infusion or "tea" made from the leaves or pods.
 Other traditional preparations included powders, decoctions, and syrups. To mitigate the
 cramping that can accompany Senna's use, it was often combined with aromatic herbs such
 as coriander, fennel, or ginger.

Botanical and Chemical Profile

The most commonly used species for medicinal purposes are **Senna** alexandrina (a hybrid of Cassia angustifolia and Cassia acutifolia), Cassia **senna**, and Cassia acutifolia. These plants are native to North Africa, particularly the Nubian region near the Nile River in Egypt and Sudan. Today, India is the world's largest producer of **Senna**.

The primary active constituents of **Senna** are a group of anthraquinone glycosides known as sennosides. The most important of these are sennosides A and B, which are rhein dianthrones, and sennosides C and D, which are rhein aloe-emodin heterodianthrones. The leaves and pods of the **Senna** plant contain the highest concentrations of these active compounds.



Quantitative Data on Sennoside Content and Dosage

The concentration of sennosides can vary depending on the plant part, geographical origin, and harvesting time. The following table summarizes typical sennoside content and recommended dosages.

Parameter	Value	Reference
Sennoside Content in Plant Material		
Leaves	1.08% - 1.76% (total sennosides)	
Pods	1.43% - 2.62% (total sennosides)	
Flowers	0.08% - 0.15% (total sennosides)	_
Recommended Daily Dosage for Constipation (Adults)		-
Sennoside B equivalent	20 - 30 mg	
Senna leaves/pods	0.6 - 2 g	_
Recommended Daily Dosage for Constipation (Children)		
2-5 years	Not more than 8.6 mg sennosides twice daily	
6-11 years	Not more than 17.2 mg sennosides twice daily	_
12 years and older	Not more than 34.4 mg sennosides twice daily	_

Experimental Protocols



Extraction and Isolation of Sennosides

The following protocol is a modified version of established methods for the extraction and isolation of sennosides from **Senna** plant material.

Objective: To extract and isolate sennosides from dried and powdered **Senna** pods.

Materials:

- Dried and powdered **Senna** pods
- Dichloromethane
- Ethanol
- Methanol
- Rotary evaporator
- Filter paper

Procedure:

- Defatting: Pre-extract 100 g of dried and powdered **senna** pods four times with 375 mL of a dichloromethane and ethanol mixture (93:7) for 10 minutes each time. This step removes lipids and other non-polar compounds.
- Extraction of Sennosides: Extract the remaining plant material with methanol using the same procedure as in step 1.
- Concentration: Reduce the volume of the methanolic extract using a rotary evaporator until a
 yellow solid (crude sennosides) precipitates. This typically occurs when the volume is
 reduced to approximately 200 mL.
- Filtration: Collect the precipitated sennosides by filtration.

Quantification of Sennosides by High-Performance Liquid Chromatography (HPLC)



This protocol outlines a general method for the quantification of sennosides A and B in **Senna** extracts.

Instrumentation:

- High-Performance Liquid Chromatograph (HPLC) with a UV detector
- Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 μm particle size)
- Syringe filters (0.45 μm)

Reagents:

- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Acetic acid (glacial)
- Sennoside A and B reference standards

Procedure:

- Mobile Phase Preparation: Prepare a gradient elution system with mobile phase A consisting
 of 1% acetic acid in water and mobile phase B consisting of acetonitrile.
- Standard Solution Preparation: Accurately weigh and dissolve sennoside A and B reference standards in the mobile phase to prepare a series of standard solutions of known concentrations.
- Sample Preparation: Dissolve a known amount of the **Senna** extract in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.
- Chromatographic Conditions:
 - Column: Reversed-phase C18
 - Detection Wavelength: 270 nm



Flow Rate: 1.0 mL/min

Injection Volume: 20 μL

- Gradient Program: A typical gradient would be to start with a low percentage of acetonitrile and gradually increase it over the course of the run to elute the sennosides.
- Quantification: Construct a calibration curve by plotting the peak areas of the standard solutions against their concentrations. Determine the concentration of sennosides A and B in the sample by comparing their peak areas to the calibration curve.

Mechanism of Action and Signaling Pathways

The laxative effect of **Senna** is primarily attributed to the action of its active metabolites on the colon. Sennosides themselves are largely inactive and pass through the stomach and small intestine unchanged. In the colon, gut bacteria metabolize the sennosides into the active compound, rheinanthrone.

The mechanism of action of rheinanthrone involves two main pathways:

- Inhibition of Water and Electrolyte Absorption: Rheinanthrone is believed to increase the expression of cyclooxygenase-2 (COX-2) in macrophages within the colonic mucosa. This leads to an increase in the production of prostaglandin E2 (PGE2). PGE2, in turn, downregulates the expression of aquaporin-3 (AQP3), a water channel protein in the colonic epithelial cells. The reduction in AQP3 channels inhibits the reabsorption of water from the colon, leading to an increase in the water content of the feces and a softer stool.
- Stimulation of Colonic Motility: Rheinanthrone also stimulates peristalsis, the coordinated
 muscle contractions that move feces through the colon. The precise molecular mechanism
 for this stimulation is not fully elucidated but is thought to involve direct irritation of the
 colonic mucosa. Additionally, another active metabolite, rhein, is thought to excite
 submucosal acetylcholinergic neurons, which leads to increased chloride and prostaglandin
 secretion, further contributing to the laxative effect.

Visualizing Experimental Workflows and Signaling Pathways

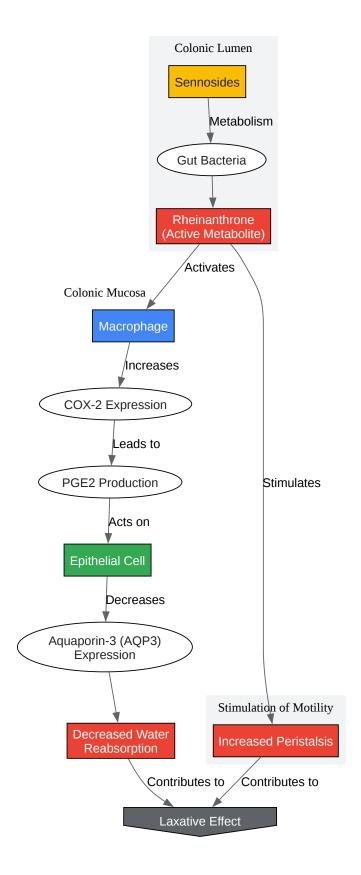




Click to download full resolution via product page

Experimental Workflow for Sennoside Extraction and Quantification.





Click to download full resolution via product page

Signaling Pathway of Sennosides in the Colon.



Conclusion

Senna's journey from a traditional herbal remedy to a globally recognized and scientifically validated laxative is a testament to its enduring efficacy. Its historical use across diverse cultures provided the foundation for modern pharmacological investigation, which has unraveled the chemical basis of its action in the form of sennosides and their active metabolites. The understanding of its mechanism of action at the molecular level continues to evolve, providing a strong rationale for its clinical use. This technical guide, by consolidating historical knowledge with current scientific data and experimental protocols, aims to serve as a valuable resource for researchers and professionals in the field of drug development and herbal medicine. Further research into the precise molecular targets of rheinanthrone in stimulating peristalsis and the long-term effects of Senna use will continue to refine our understanding of this ancient and effective herbal medicine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Determination of Total Sennosides and Sennosides A, B, and A1 in Senna Leaflets, Pods, and Tablets by Two-Dimensional qNMR PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. theacademic.in [theacademic.in]
- 4. What is the mechanism of Sennosides? [synapse.patsnap.com]
- To cite this document: BenchChem. [The Historical Trajectory of Senna in Herbal Medicine: A
 Technical Whitepaper]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b3430579#historical-perspective-of-senna-in-herbal-medicine]

Disclaimer & Data Validity:



The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com